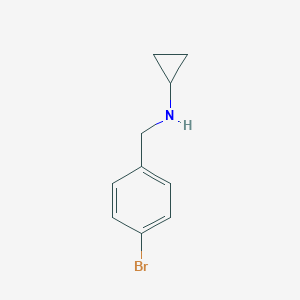

N-(4-bromobenzyl)cyclopropanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGKPGNDJXTNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405958 | |

| Record name | N-(4-bromobenzyl)-N-cyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70894-73-4 | |

| Record name | N-(4-bromobenzyl)-N-cyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-(4-bromobenzyl)cyclopropanamine chemical properties"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of N-(4-bromobenzyl)cyclopropanamine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to provide a robust predictive profile. This document includes detailed information on the compound's structure, identifiers, and computed physicochemical properties. A detailed, plausible experimental protocol for its synthesis via reductive amination is presented, along with predicted spectral data (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, the potential biological significance of this compound is discussed based on the known activities of related cyclopropane and N-benzylamine derivatives. This guide is intended to serve as a valuable resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug discovery.

Chemical Properties and Identifiers

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | This compound | This compound hydrochloride |

| CAS Number | 70894-73-4 | 1158780-91-6[1] |

| Molecular Formula | C₁₀H₁₂BrN | C₁₀H₁₃BrClN[1] |

| Molecular Weight | 226.11 g/mol | 262.57 g/mol [1] |

| Canonical SMILES | C1CC1NC(C2=CC=C(Br)C=C2) | C1CC1NC(C2=CC=C(Br)C=C2).Cl |

| InChI | InChI=1S/C10H12BrN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2 | InChI=1S/C10H12BrN.ClH/c11-9-3-1-8(2-4-9)7-12-10-5-6-10;/h1-4,10,12H,5-7H2;1H |

| InChIKey | NFCBKJAOZHSQEX-UHFFFAOYSA-N | Not Available |

Table 2: Computed Physicochemical Properties of this compound (Free Base)

| Property | Value |

| XLogP3 | 2.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 225.0153 g/mol |

| Monoisotopic Mass | 225.0153 g/mol |

| Topological Polar Surface Area | 12 Ų |

| Heavy Atom Count | 12 |

| Formal Charge | 0 |

| Complexity | 137 |

Note: These properties are computationally derived and may differ from experimental values.

Synthesis Protocol: Reductive Amination

A highly plausible and efficient method for the synthesis of this compound is through the reductive amination of 4-bromobenzaldehyde with cyclopropanamine. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its reduction to the desired secondary amine.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Procedure

Materials:

-

4-Bromobenzaldehyde

-

Cyclopropanamine

-

Methanol (or other suitable solvent like Dichloromethane)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial acetic acid (optional, as a catalyst for imine formation)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Hydrochloric acid (for hydrochloride salt formation, if desired)

Protocol:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzaldehyde (1 equivalent) in methanol.

-

To this solution, add cyclopropanamine (1.1 equivalents).

-

If desired, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Reduction:

-

Once the formation of the imine is complete, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until the reaction is complete as indicated by TLC or GC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Add dichloromethane to the residue and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Hydrochloride Salt Formation (Optional):

-

Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound hydrochloride as a solid.

-

Predicted Spectroscopic Data

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Cyclopropyl-CH₂ | 0.4 - 0.6 (m, 4H) | 3 - 7 |

| Cyclopropyl-CH | 2.1 - 2.3 (m, 1H) | 30 - 35 |

| Benzyl-CH₂ | 3.7 - 3.9 (s, 2H) | 55 - 60 |

| Aromatic-CH (ortho to CH₂) | 7.2 - 7.4 (d, 2H) | 129 - 131 |

| Aromatic-CH (ortho to Br) | 7.4 - 7.6 (d, 2H) | 131 - 133 |

| Aromatic-C (ipso to CH₂) | - | 139 - 141 |

| Aromatic-C (ipso to Br) | - | 120 - 122 |

| NH | 1.5 - 2.5 (br s, 1H) | - |

Infrared (IR) Spectroscopy:

-

N-H stretch: A weak to medium band is expected in the region of 3300-3500 cm⁻¹.

-

C-H stretch (aromatic): Peaks are expected just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Peaks are expected just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands are expected in the 1600-1450 cm⁻¹ region.

-

C-N stretch: A band is expected in the 1250-1020 cm⁻¹ region.

-

C-Br stretch: A strong band is expected in the 600-500 cm⁻¹ region.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 225 and 227 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom.

-

Fragmentation: A prominent fragment is expected at m/z 170/172, corresponding to the 4-bromobenzyl cation, formed by the loss of the cyclopropylamine radical. Another significant fragment would be at m/z 91, corresponding to the tropylium ion, a common fragment for benzyl compounds.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound have not been reported in the available literature. However, the structural motifs present in the molecule, namely the cyclopropane ring and the N-benzylamine core, are found in numerous biologically active compounds. This suggests that this compound could be a valuable scaffold for drug discovery.

Insights from Cyclopropane-Containing Compounds

The cyclopropane ring is a key structural feature in many bioactive molecules due to its unique conformational rigidity and electronic properties.[2][3][4] Derivatives containing this moiety have demonstrated a wide array of biological activities, including:

-

Antimicrobial and Antifungal Activity: Numerous cyclopropane-containing compounds have been reported to exhibit significant antibacterial and antifungal properties.[4]

-

Anticancer Activity: The rigid nature of the cyclopropane ring can lead to specific interactions with biological targets, and several derivatives have been investigated for their antiproliferative effects on various cancer cell lines.[3]

-

Enzyme Inhibition: The strained ring system can mimic transition states of enzymatic reactions, leading to potent enzyme inhibitors.

Insights from N-Benzylamine Derivatives

The N-benzylamine scaffold is also a common feature in many pharmacologically active compounds. The nature and position of substituents on the benzyl ring can significantly influence the biological activity. N-benzyl substituted compounds have shown potential as:

-

Antiproliferative Agents: Certain N-benzyl-substituted aminodiols have demonstrated remarkable antiproliferative activity against various cancer cell lines.[5]

Given these precedents, it is plausible that this compound could exhibit antimicrobial or anticancer properties. The presence of the bromine atom on the phenyl ring could further enhance its biological activity through halogen bonding or by modifying its lipophilicity and metabolic stability.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been identified for this compound, a general workflow for investigating its potential biological activity and identifying target pathways is presented below.

Caption: Experimental workflow for biological activity assessment.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its known and predicted chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on its structural components. The information presented herein is intended to facilitate future research into this promising compound and its derivatives. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. N-benzylcyclopropylamine [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: N-(4-bromobenzyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-bromobenzyl)cyclopropanamine is a synthetic organic compound featuring a cyclopropylamine moiety attached to a 4-bromobenzyl group. Its chemical structure suggests potential applications in medicinal chemistry and drug discovery, as both the cyclopropylamine and bromobenzyl functionalities are present in various biologically active molecules. The cyclopropane ring introduces conformational rigidity, which can be advantageous for binding to specific biological targets, while the brominated aromatic ring offers a site for further chemical modification, such as cross-coupling reactions.[1][2]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on its structural motifs.

CAS Numbers:

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. This data is essential for handling, storage, and experimental design.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound hydrochloride |

| Molecular Formula | C₁₀H₁₂BrN[3] | C₁₀H₁₃BrClN |

| Molecular Weight | 226.11 g/mol [3] | 262.57 g/mol |

| Appearance | Colorless to yellow liquid[4] | Solid |

| Storage Temperature | Room Temperature[4] | Room Temperature, Inert Atmosphere |

| SMILES | C1CC1NCc2ccc(Br)cc2 | C1CC1NCc2ccc(Br)cc2.Cl |

| InChI | InChI=1S/C10H12BrN/c11-10-6-4-9(5-7-10)8-12-3-1-2-3/h4-7,12H,1-3,8H2 | InChI=1S/C10H12BrN.ClH/c11-10-6-4-9(5-7-10)8-12-3-1-2-3;/h4-7,12H,1-3,8H2;1H |

Synthesis of this compound

The synthesis of this compound can be achieved through reductive amination of 4-bromobenzaldehyde with cyclopropanamine. This method is a widely used and efficient way to form secondary amines.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the reductive amination of 4-bromobenzaldehyde with cyclopropanamine.

Materials:

-

4-bromobenzaldehyde

-

Cyclopropanamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)[5]

-

Dichloromethane (DCM) or Methanol (MeOH) as solvent

-

Acetic acid (if using NaBH(OAc)₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) in the chosen solvent (DCM or MeOH).

-

Amine Addition: Add cyclopropanamine (1.0-1.2 eq) to the solution. If using NaBH(OAc)₃, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction:

-

Using Sodium triacetoxyborohydride: Add NaBH(OAc)₃ (1.2-1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12-24 hours.

-

Using Sodium borohydride: Cool the reaction mixture to 0 °C and add NaBH₄ (1.2-1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.[5]

-

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Workflow Diagram

Caption: A schematic workflow for the synthesis of this compound via reductive amination.

Spectral Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques. Expected spectral data are summarized in Table 2.

Table 2: Expected Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the 4-bromophenyl group (typically two doublets), a singlet for the benzylic methylene (CH₂) protons, and multiplets for the cyclopropyl (CH and CH₂) protons. The integration of these signals should correspond to the number of protons in each environment.[6][7] |

| ¹³C NMR | Resonances for the aromatic carbons (including the carbon attached to bromine), the benzylic carbon, and the carbons of the cyclopropyl ring.[6][7] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Br stretching.[8] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (226.11 for the free base). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable in the molecular ion cluster.[9] |

Potential Biological Activity and Applications

Disclaimer: No direct studies on the biological activity of this compound have been identified in publicly available scientific literature. The following discussion is based on the known activities of structurally similar molecules.

The chemical structure of this compound contains motifs that are common in compounds with significant biological activity, suggesting several potential areas for investigation.

Central Nervous System (CNS) Activity

Phenylcyclopropylamine derivatives are known to exhibit a range of CNS activities.[10] For instance, tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor, features a phenylcyclopropylamine core.[10] Compounds containing the cyclopropylamine moiety have been investigated as inhibitors of lysine-specific demethylase 1 (LSD1), a target for various neurological and psychiatric disorders.[11] The rigid cyclopropane ring can confer a specific conformation that is favorable for binding to CNS targets.[12]

Antimicrobial and Anticancer Potential

Cyclopropane-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.[13][14] The incorporation of a cyclopropane ring can enhance metabolic stability and cell permeability. The 4-bromobenzylamine moiety is also a versatile scaffold in medicinal chemistry. The bromine atom can be utilized for further structural modifications through cross-coupling reactions to generate a library of analogs for biological screening.[1][2]

Hypothetical Signaling Pathway Involvement

Given the potential for CNS activity, a hypothetical signaling pathway that this compound or its derivatives might modulate is the monoaminergic system. As an analog of other phenylcyclopropylamines, it could potentially interact with monoamine oxidases (MAO-A or MAO-B), leading to an increase in the synaptic levels of neurotransmitters like serotonin, dopamine, and norepinephrine.

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for this compound.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a valuable building block for drug discovery and development. While direct biological data is currently unavailable, its structural features suggest promising potential for CNS, antimicrobial, and anticancer activities. The experimental protocols and data presented in this whitepaper provide a foundation for researchers to synthesize, characterize, and further investigate the biological profile of this and related compounds. Future studies are warranted to explore its specific biological targets and therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. N-(4-bromobenzyl)-N-cyclopropylamine | 70894-73-4 [chemicalbook.com]

- 4. N-(4-bromobenzyl)-N-cyclopropylamine | 70894-73-4 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 12. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 13. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(4-bromobenzyl)cyclopropanamine Structural Analogs as Potent LSD1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-bromobenzyl)cyclopropanamine and its structural analogs as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1). This document delves into their synthesis, mechanism of action, structure-activity relationships (SAR), and the experimental protocols required for their evaluation.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone and non-histone proteins.[1][2] Aberrant LSD1 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2]

trans-2-Phenylcyclopropylamine (t-PCPA), a well-known monoamine oxidase (MAO) inhibitor, was one of the first identified mechanism-based inhibitors of LSD1.[3] This discovery spurred the development of a plethora of structural analogs with improved potency and selectivity. The this compound scaffold has emerged as a promising chemotype for potent and selective LSD1 inhibition. These compounds act as irreversible inhibitors by forming a covalent adduct with the FAD cofactor, leading to the inactivation of the enzyme.[3][4]

Mechanism of Action: Covalent Inhibition of LSD1

The inhibitory activity of this compound analogs stems from their ability to act as mechanism-based inactivators of LSD1. The proposed mechanism involves the following key steps:

-

Non-covalent Binding: The inhibitor initially binds to the active site of LSD1 in a reversible manner.

-

Oxidation by FAD: The cyclopropylamine moiety is oxidized by the FAD cofactor, leading to the opening of the cyclopropane ring.

-

Covalent Adduct Formation: This ring opening generates a reactive intermediate that covalently bonds with the FAD cofactor, typically at the N5 or C4a position of the flavin ring.[3]

-

Irreversible Inactivation: The formation of this stable covalent adduct results in the irreversible inactivation of LSD1, preventing it from demethylating its substrates.

dot

References

- 1. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Structural Evaluation of N-Alkylated trans-2-Phenylcyclopropylamine-Based LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-bromobenzyl)cyclopropanamine: A Key Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-bromobenzyl)cyclopropanamine is a crucial pharmaceutical intermediate that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring a reactive cyclopropylamine moiety and a functionalizable bromobenzyl group, makes it a valuable precursor for the development of novel therapeutics. The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, known to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of innovative pharmaceuticals.

Chemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in drug discovery and development. The following tables summarize key quantitative data for the compound and its common starting materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 70894-73-4[1][2] |

| Molecular Formula | C₁₀H₁₂BrN |

| Molecular Weight | 226.11 g/mol [2] |

| Appearance | Colorless to yellow liquid[1] |

| Storage Temperature | Room Temperature[1] |

Table 2: Spectroscopic Data of this compound (Representative)

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |

| δ (ppm) | Assignment |

| 7.45 (d, J = 8.4 Hz, 2H) | Ar-H |

| 7.20 (d, J = 8.4 Hz, 2H) | Ar-H |

| 3.75 (s, 2H) | CH₂ |

| 2.20-2.30 (m, 1H) | CH (cyclopropyl) |

| 1.50 (br s, 1H) | NH |

| 0.40-0.50 (m, 2H) | CH₂ (cyclopropyl) |

| 0.20-0.30 (m, 2H) | CH₂ (cyclopropyl) |

Note: Representative data based on similar structures. Actual values may vary.

Table 3: Physicochemical Properties of Starting Materials

| Compound | 4-Bromobenzaldehyde | Cyclopropylamine |

| CAS Number | 1122-91-4 | 765-30-0 |

| Molecular Formula | C₇H₅BrO | C₃H₇N |

| Molecular Weight | 185.02 g/mol | 57.09 g/mol |

| Melting Point | 56-58 °C | -50 °C |

| Boiling Point | 259-261 °C | 49-50 °C |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through reductive amination. This one-pot reaction involves the condensation of 4-bromobenzaldehyde with cyclopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

This protocol provides a detailed methodology for the synthesis of this compound.

Materials:

-

4-Bromobenzaldehyde

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a solution of 4-bromobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add cyclopropylamine (1.2 eq) at room temperature with stirring.

-

Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCE.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Application as a Pharmaceutical Intermediate: Synthesis of LSD1 Inhibitors

This compound is a key building block in the synthesis of various pharmaceutical agents, most notably inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9). Dysregulation of LSD1 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.

The general workflow for utilizing this compound in the synthesis of an LSD1 inhibitor involves further chemical modifications to introduce functionalities that enhance binding to the LSD1 active site.

LSD1 Signaling Pathway and Inhibition

LSD1 exerts its biological effects by modulating gene expression through histone demethylation. In many cancers, LSD1 is overexpressed and contributes to the silencing of tumor suppressor genes and the activation of oncogenic pathways. By inhibiting LSD1, the methylation status of histones can be restored, leading to the re-expression of tumor suppressor genes and the suppression of cancer cell growth.

References

Spectroscopic and Synthetic Profile of N-(4-bromobenzyl)cyclopropanamine: A Technical Guide

Introduction

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for N-(4-bromobenzyl)cyclopropanamine. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to CH₂) |

| ~7.25 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to Br) |

| ~3.75 | s | 2H | Ar-CH₂ -N |

| ~2.20 | m | 1H | N-CH -(CH₂)₂ |

| ~1.50 | br s | 1H | N-H |

| ~0.50 | m | 2H | cyclopropyl-CH₂ |

| ~0.40 | m | 2H | cyclopropyl-CH₂ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~139.5 | Ar-C -CH₂ |

| ~131.5 | Ar-C H (ortho to Br) |

| ~130.0 | Ar-C H (ortho to CH₂) |

| ~121.0 | Ar-C -Br |

| ~53.0 | Ar-C H₂-N |

| ~33.0 | N-C H-(CH₂)₂ |

| ~7.0 | cyclopropyl-C H₂ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3300 | Weak-Medium | N-H stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~3000 - 2850 | Medium | Aliphatic C-H stretch (benzylic and cyclopropyl) |

| ~1600, ~1490 | Medium-Strong | Aromatic C=C stretch |

| ~1250 - 1000 | Medium-Strong | C-N stretch |

| ~1070 | Strong | Aromatic C-Br stretch |

| ~810 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity | Assignment |

| 227/229 | High | [M]⁺ (Molecular ion, bromine isotope pattern) |

| 170/172 | Very High | [M - C₃H₅N]⁺ (Loss of cyclopropylamine radical cation) |

| 148 | Medium | [M - Br]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 56 | Medium | [C₃H₆N]⁺ |

Proposed Synthesis and Characterization Workflow

The synthesis of this compound can be efficiently achieved through the reductive amination of 4-bromobenzaldehyde with cyclopropanamine. The general workflow for this process, including purification and characterization, is depicted below.

A Technical Guide to the Solubility of N-(4-bromobenzyl)cyclopropanamine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of N-(4-bromobenzyl)cyclopropanamine, a compound of interest in synthetic and medicinal chemistry. Due to the specific nature of this molecule, publicly available quantitative solubility data is limited. Therefore, this document provides a comprehensive framework for researchers to determine its solubility experimentally. It includes a qualitative solubility analysis based on the compound's structure, detailed experimental protocols for quantitative determination, and a discussion of the key physicochemical factors influencing its solubility.

Introduction: Structural Analysis and Qualitative Solubility Prediction

This compound possesses a distinct molecular architecture that dictates its solubility behavior. The key structural features are:

-

A secondary amine (-NH-) group: This functional group is basic and capable of acting as a hydrogen bond donor and acceptor. This suggests potential solubility in acidic aqueous solutions (through salt formation) and in polar protic solvents.[1]

-

A 4-bromobenzyl group: This large, aromatic moiety is nonpolar and hydrophobic.

-

A cyclopropyl group: This small cycloalkane is also nonpolar.

The principle of "like dissolves like" governs solubility.[2][3] The presence of both polar (amine) and significant nonpolar (bromobenzyl, cyclopropyl) regions suggests that this compound is a molecule of mixed polarity. Consequently, its solubility is expected to vary significantly across different solvent classes.

Predicted Solubility Profile:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility in water is expected to be low due to the large hydrophobic portion of the molecule.[4] However, in acidic aqueous solutions (e.g., 5% HCl), the basic amine group will be protonated to form a more polar and water-soluble hydrochloride salt.[5][6] Solubility is likely to be higher in alcohols like methanol and ethanol compared to water, as their hydrocarbon chains can interact with the nonpolar parts of the solute.[2][4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful, universal solvents capable of dissolving a wide range of compounds.[4] this compound is predicted to be highly soluble in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): The significant nonpolar character imparted by the bromobenzyl and cyclopropyl groups suggests good solubility in nonpolar solvents like toluene and dichloromethane.[2] Solubility in highly nonpolar alkanes like hexane may be more limited but still greater than in water.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound has not been published. Researchers are encouraged to use the protocols outlined in this guide to generate experimental data. The following table is provided as a template for recording and comparing results.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Polar Protic | Water | 25 | |||

| 5% HCl (aq) | 25 | ||||

| Methanol | 25 | ||||

| Ethanol | 25 | ||||

| Polar Aprotic | Acetonitrile | 25 | |||

| DMSO | 25 | ||||

| DMF | 25 | ||||

| Acetone | 25 | ||||

| Nonpolar | Dichloromethane (DCM) | 25 | |||

| Toluene | 25 | ||||

| Diethyl Ether | 25 | ||||

| Hexane | 25 |

Experimental Protocols for Solubility Determination

To obtain quantitative data, several robust methods can be employed. The choice of method may depend on the available equipment and the required precision.

Gravimetric Method (Shake-Flask)

This is a fundamental and widely used method for determining thermodynamic solubility.[7][8][9]

Principle: An excess of the solid compound is equilibrated with a known volume of the solvent. The resulting saturated solution is then carefully separated from the undissolved solid, and the solvent is evaporated. The mass of the remaining solid residue is used to calculate the solubility.[7][9]

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a precise volume (e.g., 2.0 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

-

Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry vial.

-

Drying & Weighing: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight is achieved.[7][9]

-

Calculation: The solubility (S) is calculated using the final mass of the solid residue and the volume of the solution aliquot taken.

-

S (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot

-

UV/Vis Spectroscopy Method

This method is suitable for compounds with a UV chromophore and is faster than the gravimetric method, making it amenable to higher throughput.[10][11]

Principle: A saturated solution is prepared, filtered, and then diluted to a concentration that falls within the linear range of a previously established calibration curve. The absorbance of the diluted solution is measured, and its concentration is determined using the Beer-Lambert law.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the UV absorbance at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to create a calibration curve.

-

Sample Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-3).

-

Dilution: Make a precise, high-fold dilution of the filtered saturated solution with the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample at λ_max.

-

Calculation: Use the calibration curve equation to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the solubility of the original saturated solution.

Visualization of Concepts and Workflows

Factors Influencing Solubility

The interplay of molecular and environmental factors dictates the solubility of a compound. This relationship can be visualized as a logical flow.

Caption: Key factors influencing the solubility of an organic compound.

Experimental Workflow for Solubility Determination

The process for determining solubility follows a structured experimental path, from preparation to final calculation.

Caption: General experimental workflow for solubility determination.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmatutor.org [pharmatutor.org]

"physical and chemical characteristics of N-(4-bromobenzyl)cyclopropanamine"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(4-bromobenzyl)cyclopropanamine, a molecule of interest in medicinal chemistry and drug discovery. This document summarizes its known properties, outlines a potential synthetic pathway, and discusses the biological relevance of its structural motifs.

Core Physical and Chemical Characteristics

This compound is a secondary amine featuring a cyclopropane ring attached to a benzyl group, which is substituted with a bromine atom at the para position. It is commercially available as both a free base and a hydrochloride salt.

| Property | This compound (Free Base) | This compound hydrochloride |

| CAS Number | 70894-73-4[1] | 1158780-91-6[2] |

| Molecular Formula | C₁₀H₁₂BrN[1] | C₁₀H₁₃BrClN[2] |

| Molecular Weight | 226.11 g/mol [1] | 262.57 g/mol [2] |

| Appearance | Colorless to yellow liquid | No data available |

| Melting Point | No data available | No data available |

| Boiling Point | No data available | No data available |

| Solubility | No data available | No data available |

| Storage | Room temperature | Inert atmosphere, room temperature[2] |

Hazard Information (Free Base): Causes skin and eye irritation. May cause respiratory irritation.

Synthesis and Structural Elucidation

A general procedure for the synthesis of a related compound, 4-bromobenzyl bromide, involves the bromination of 4-bromotoluene in the presence of a radical initiator under irradiation.

Experimental Protocol: Synthesis of 4-bromobenzyl bromide (Illustrative)

This protocol describes the synthesis of a key precursor.

Materials:

-

4-bromotoluene (p-bromotoluene)

-

Bromine

-

Carbon tetrachloride (dry)

-

Sodium bicarbonate solution (ice-cold)

-

Magnesium sulfate

-

Ethanol

Procedure:

-

Dissolve 4-bromotoluene in dry carbon tetrachloride in a two-necked flask equipped with a reflux condenser and a dropping funnel.

-

Heat the mixture to boiling.

-

Add bromine dropwise while irradiating the mixture with a 500-watt photolamp. The rate of addition should be controlled to maintain a nearly colorless reflux.

-

After the addition is complete (approximately 30 minutes to 2 hours), stop the irradiation and allow the mixture to cool.

-

Wash the cooled solution sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water.

-

Dry the organic layer with magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue by crystallization from ethanol to yield 4-bromobenzyl bromide.[3]

The subsequent reaction of 4-bromobenzyl bromide with cyclopropanamine would likely proceed via a nucleophilic substitution reaction to yield this compound.

Structural Elucidation:

The structure of this compound can be confirmed using various spectroscopic methods. While specific spectra for this compound are not available in the searched literature, the expected NMR data can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the 4-bromophenyl group, a singlet for the benzylic methylene (CH₂) protons, and multiplets for the methine (CH) and methylene (CH₂) protons of the cyclopropyl ring.

-

¹³C NMR: The spectrum would display distinct signals for each of the carbon atoms in the molecule, including the substituted aromatic carbons, the benzylic carbon, and the carbons of the cyclopropyl ring.

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Biological Activity and Signaling Pathways

Specific experimental data on the biological activity and signaling pathways of this compound are not available in the current body of scientific literature. However, the structural motifs present in the molecule, namely the N-benzyl and cyclopropane moieties, are found in numerous biologically active compounds, suggesting potential areas for investigation.

-

N-Benzyl Derivatives: N-benzyl groups are common in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[4] For example, certain N-benzyl-1H-benzimidazol-2-amine derivatives have shown in vitro activity against various Leishmania species.

-

Cyclopropane Derivatives: The cyclopropane ring is a feature of many natural products and synthetic compounds with diverse biological activities. These include enzyme inhibition and potential therapeutic applications.

Given the presence of these pharmacologically relevant groups, this compound could be a candidate for screening in various biological assays to explore its potential as an antimicrobial, anticancer, or other therapeutic agent. Further research is required to elucidate its specific biological targets and mechanisms of action.

The following diagram illustrates a generalized workflow for screening the biological activity of a novel compound like this compound.

Caption: Generalized workflow for biological activity screening.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of N-(4-bromobenzyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-(4-bromobenzyl)cyclopropanamine and its hydrochloride salt. Due to the limited availability of specific toxicological data for this compound, this document synthesizes information from supplier safety data sheets and incorporates data from structurally related compounds, such as 4-bromobenzylamine and cyclopropylamine derivatives, to offer a thorough understanding of the potential hazards and best practices for its use in a research and development setting.

Compound Identification and Properties

This compound is a substituted benzylamine derivative. The following table summarizes its key identifiers and physical and chemical properties, primarily for its hydrochloride salt, as this is the common commercially available form.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | [1] |

| CAS Number | 1158780-91-6 | [1] |

| Molecular Formula | C₁₀H₁₃BrClN | [1] |

| Molecular Weight | 262.57 g/mol | [1] |

| Appearance | Colorless to yellow liquid (for the free base) | [2][3] |

| Storage | Inert atmosphere, room temperature | [1] |

Hazard Identification and GHS Classification

This compound hydrochloride is classified as a hazardous substance. The GHS classification, based on available supplier information, indicates multiple health risks.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |

| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |

Data sourced from BLD Pharm.[1] and ChemicalBook.[2][3]

Toxicological Profile and Potential Risks

Bromobenzylamines: Compounds containing the benzylamine moiety can be corrosive and cause severe skin burns and eye damage.[4][5] They are also known to be harmful if swallowed or in contact with skin.

Cyclopropylamine Moiety: The cyclopropylamine substructure is a known structural alert. Research into compounds containing this moiety, such as the antibiotic trovafloxacin, has shown that it can be metabolically activated in vitro to form reactive intermediates.[6] This oxidation can lead to the formation of an α,β-unsaturated aldehyde, which can subsequently react with protein nucleophiles, potentially leading to cellular damage and toxicity.[6] This metabolic pathway is a potential mechanism for hepatotoxicity observed with some cyclopropylamine-containing drugs.[6]

Given these potential hazards, it is crucial to handle this compound with stringent safety measures to prevent exposure.

Experimental Protocols: Safe Handling and Emergency Procedures

A meticulous and cautious approach is mandatory when handling this compound. The following protocols are based on best practices for handling hazardous chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Required Personal Protective Equipment (PPE).

Engineering Controls

All work with this compound, especially handling of the solid hydrochloride salt or solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]

Handling and Storage

-

Receiving and Unpacking: Visually inspect the container for any damage or leaks before accepting the shipment. Unpack in a well-ventilated area, preferably within a fume hood.

-

Weighing and Dispensing: Conduct all weighing and dispensing of the solid compound within a chemical fume hood. Use appropriate tools to avoid generating dust.

-

Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The supplier recommends storage under an inert atmosphere at room temperature.[1]

Spill and Emergency Procedures

A clear and practiced emergency plan is critical.

Caption: Emergency response workflow for spills or exposure.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be handled by a licensed professional waste disposal service.[7]

Conclusion

This compound is a valuable research chemical that requires careful and informed handling. While specific toxicological data is limited, the known hazards of its structural components necessitate a cautious approach. By adhering to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, researchers can minimize the risks associated with its handling and ensure a safe laboratory environment.

References

- 1. 1158780-91-6|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. N-(4-bromobenzyl)-N-cyclopropylamine | 70894-73-4 [amp.chemicalbook.com]

- 3. N-(4-bromobenzyl)-N-cyclopropylamine | 70894-73-4 [chemicalbook.com]

- 4. 4-Bromobenzylamine | C7H8BrN | CID 77571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. enamine.enamine.net [enamine.enamine.net]

N-(4-bromobenzyl)cyclopropanamine: A Whitepaper on the Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromobenzyl)cyclopropanamine is a synthetic molecule featuring a cyclopropanamine moiety linked to a 4-bromobenzyl group. While direct pharmacological studies on this specific compound are not extensively documented in publicly available literature, its structural components suggest a plausible and compelling hypothesis for its mechanism of action. This whitepaper posits that this compound functions as a mechanism-based inhibitor of flavin-dependent amine oxidases, primarily Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). This hypothesis is predicated on the well-established activity of related N-benzylcyclopropanamine analogs. The 4-bromo substitution on the benzyl ring is anticipated to modulate the compound's potency, selectivity, and pharmacokinetic properties. This document will explore the theoretical underpinnings of this hypothesis, present available data from closely related analogs, detail relevant experimental protocols for validation, and provide visual representations of the proposed signaling pathways and experimental workflows.

Introduction: The Therapeutic Potential of Cyclopropanamine Derivatives

Cyclopropanamine derivatives represent a class of compounds with significant therapeutic interest, primarily due to their ability to act as irreversible, mechanism-based inhibitors of critical enzymes. The strained cyclopropyl ring is key to their activity, facilitating covalent modification of enzyme cofactors. Notably, compounds bearing the cyclopropanamine scaffold have been investigated for their roles in neuroscience and oncology.

The core hypothesis for this compound's activity centers on two primary targets:

-

Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Their inhibition can elevate neurotransmitter levels, a strategy employed in the treatment of depression and neurodegenerative disorders.

-

Lysine-Specific Demethylase 1 (LSD1): This enzyme plays a critical role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9. LSD1 is overexpressed in several cancers, making it a promising target for oncological therapies.[1]

Additionally, some cyclopropylamines have been shown to inactivate cytochrome P450 enzymes, suggesting a potential for drug-drug interactions or other pharmacological effects.

Hypothesized Mechanism of Action

The proposed mechanism of action for this compound is that of a mechanism-based or "suicide" inhibitor. This process involves the enzyme's own catalytic activity to transform the inhibitor into a reactive species that covalently binds to and inactivates the enzyme.

Caption: Hypothesized mechanism-based inhibition pathway.

The process can be broken down into three key stages:

-

Reversible Binding: The inhibitor, this compound, first binds reversibly to the active site of the target enzyme (MAO or LSD1).

-

Enzymatic Oxidation: The flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site oxidizes the amine of the cyclopropanamine.

-

Ring Opening and Covalent Adduction: This oxidation generates a reactive cyclopropyl iminium cation intermediate. Subsequent ring opening of the strained cyclopropane leads to the formation of a highly reactive species that covalently bonds to the FAD cofactor or a nearby amino acid residue, leading to irreversible inactivation of the enzyme.

Supporting Data from Structural Analogs

While no specific quantitative data for this compound is available, the activity of structurally similar compounds strongly supports the proposed mechanism. The following table summarizes the inhibitory activity of cis-N-benzyl-2-methoxycyclopropylamine, a close analog, against MAO-A and MAO-B.

| Compound | Target | IC50 (after 30 min pre-incubation) | Reference |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | [2] |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | [2] |

| Tranylcypromine (Reference Compound) | MAO-B | >100 nM (comparative value) | [2] |

This data indicates a high potency and selectivity for MAO-B for a closely related N-benzylcyclopropanamine derivative, lending credence to the hypothesis that this compound would exhibit similar activity. The 4-bromo substitution would likely influence the potency and selectivity profile.

Proposed Experimental Validation

To validate the hypothesized mechanism of action, a series of in vitro and cellular assays should be conducted. The following outlines the key experimental protocols.

In Vitro Enzyme Inhibition Assays

Objective: To determine the potency (IC50) and selectivity of this compound against MAO-A, MAO-B, and LSD1.

Methodology:

-

Enzyme Source: Recombinant human MAO-A, MAO-B, and LSD1.

-

Substrate:

-

For MAO assays: A suitable substrate such as kynuramine or a luminogenic substrate.

-

For LSD1 assays: A biotinylated histone H3 peptide mono- or di-methylated at lysine 4 (H3K4me1/2).

-

-

Assay Principle:

-

MAO Assay: The deamination of the substrate by MAO produces hydrogen peroxide, which can be detected using a coupled reaction with horseradish peroxidase and a fluorogenic or luminogenic probe.

-

LSD1 Assay: The demethylation of the H3 peptide by LSD1 is detected using a specific antibody and a secondary detection system (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

-

-

Procedure:

-

A dilution series of this compound is pre-incubated with the respective enzyme for varying time points (e.g., 0, 15, 30, 60 minutes) to assess time-dependent inhibition.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

The reaction is stopped, and the signal is measured using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Caption: Workflow for in vitro enzyme inhibition assays.

Cellular Assays

Objective: To confirm the target engagement and downstream effects of this compound in a cellular context.

Methodology for LSD1 Target Engagement:

-

Cell Line: A cancer cell line known to overexpress LSD1 (e.g., acute myeloid leukemia cell lines).

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).

-

Endpoint Measurement:

-

Western Blot: Cellular lysates are analyzed by Western blotting using antibodies specific for H3K4me1/2 and total H3. An increase in the H3K4me1/2 signal would indicate LSD1 inhibition.

-

Cell Viability Assay: A colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo is used to assess the effect on cell proliferation.

-

Proposed Signaling Pathway Perturbation

Inhibition of MAO and LSD1 by this compound would lead to distinct downstream cellular consequences.

Caption: Downstream effects of MAO and LSD1 inhibition.

-

MAO Inhibition: By preventing the breakdown of monoamine neurotransmitters in the presynaptic neuron, this compound would increase their concentration in the synaptic cleft, enhancing neurotransmission. This is the classical mechanism for antidepressant and anti-Parkinsonian drugs.

-

LSD1 Inhibition: In cancer cells, inhibiting LSD1 would lead to an accumulation of methylation marks on histone H3 (specifically H3K4me1/2), which are generally associated with active gene transcription. This can lead to the re-expression of silenced tumor suppressor genes, inducing cell differentiation and/or apoptosis.

Conclusion and Future Directions

The structural features of this compound provide a strong rationale for hypothesizing its role as a mechanism-based inhibitor of MAO and LSD1. This whitepaper outlines this hypothesis, supported by data from close structural analogs, and provides a clear roadmap for experimental validation.

Future research should focus on:

-

Synthesis and in vitro profiling: The compound must be synthesized and tested against a panel of amine oxidases and demethylases to confirm its potency and selectivity.

-

Structure-Activity Relationship (SAR) studies: Modification of the benzyl and cyclopropyl moieties will help in optimizing the activity and ADME (absorption, distribution, metabolism, and excretion) properties.

-

In vivo studies: Following promising in vitro and cellular data, evaluation in relevant animal models of depression, neurodegeneration, or cancer will be essential to determine its therapeutic potential.

The exploration of this compound and its analogs could lead to the development of novel therapeutics with significant clinical impact.

References

"literature review of cyclopropanamine derivatives in medicinal chemistry"

An In-depth Technical Guide to Cyclopropanamine Derivatives in Medicinal Chemistry

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropylamine moiety, a unique structural motif combining a strained three-membered carbocycle with a primary amine, is a cornerstone in modern medicinal chemistry.[1][2] Its significance stems from the distinctive physicochemical properties conferred by the cyclopropane ring, such as conformational rigidity, enhanced metabolic stability, and improved brain permeability, coupled with the reactivity of the amino group.[1][3] These characteristics make cyclopropylamine derivatives versatile scaffolds for designing therapeutic agents across a wide spectrum of diseases, including cancer, viral infections, and central nervous system (CNS) disorders.[1][4][5] The inherent ring strain of approximately 60° bond angles significantly enhances its chemical reactivity, making it a valuable intermediate in synthetic organic chemistry.[1] This guide provides a comprehensive review of the synthesis, therapeutic applications, structure-activity relationships (SAR), and experimental evaluation of cyclopropanamine derivatives, serving as a critical resource for professionals in drug discovery and development.

Synthetic Strategies for Cyclopropanamine Derivatives

The synthesis of cyclopropylamines has been a significant area of research, leading to a variety of established and novel methods.[2] Classical approaches have been adapted to incorporate a nitrogen function, and more recent methods offer advanced stereochemical control.

Common Synthetic Routes Include:

-

Reductive Amination: Cyclopropanecarboxaldehyde or cyclopropanone can undergo reductive amination with ammonia or primary amines using reducing agents like sodium borohydride.[1]

-

From Cyclopropane Halides: Halogenated cyclopropanes, such as cyclopropyl chloride, can be reacted with ammonia or amines to yield the corresponding cyclopropylamine.[1]

-

Kulinkovich Reaction: This method can be applied to amides and nitriles to form the aminocyclopropane moiety.[2]

-

Curtius Rearrangement: This widely used method allows for the synthesis of cyclopropylamines from cyclopropanecarboxylic acids.[2]

-

Michael-Initiated Ring-Closure (MIRC): This reaction is another key strategy for constructing the cyclopropane ring with an adjacent nitrogen function.[2]

-

Amide Coupling: Substituted 1-phenylcyclopropane carboxylic acids can be coupled with various amines using reagents like HATU with a base such as DIPEA in a solvent like DMF to form carboxamide derivatives.[6]

References

- 1. longdom.org [longdom.org]

- 2. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of N-(4-bromobenzyl)cyclopropanamine via Reductive Amination

Audience: Researchers, scientists, and drug development professionals.

Introduction N-(4-bromobenzyl)cyclopropanamine is a valuable building block in medicinal chemistry and drug discovery, often incorporated into the synthesis of more complex biologically active molecules. This document provides a detailed protocol for the synthesis of this compound via a one-pot reductive amination of 4-bromobenzaldehyde with cyclopropanamine. Reductive amination is a widely utilized and efficient method for the formation of carbon-nitrogen bonds.[1][2][3] This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Reaction Scheme

The synthesis proceeds through the formation of an intermediate imine from 4-bromobenzaldehyde and cyclopropanamine, which is then reduced in situ to the desired secondary amine product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on reaction scale and specific laboratory conditions.

| Parameter | Value |

| Reactants | |

| 4-bromobenzaldehyde | 1.85 g (10.0 mmol) |

| Cyclopropanamine | 0.63 g (11.0 mmol) |

| Sodium triacetoxyborohydride | 2.54 g (12.0 mmol) |

| Dichloromethane (DCM) | 50 mL |

| Reaction Conditions | |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 12-18 hours |

| Product | |

| Product Name | This compound |

| Molecular Formula | C10H12BrN |

| Molecular Weight | 226.11 g/mol |

| Theoretical Yield | 2.26 g |

| Typical Results | |

| Actual Yield | 1.92 g |

| Percent Yield | 85% |

| Purity (by HPLC) | >95% |

Experimental Protocol

Materials:

-

4-bromobenzaldehyde (99%)

-

Cyclopropanamine (98%)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (95%)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Addition of Amine: To the stirred solution, add cyclopropanamine (0.63 g, 11.0 mmol) dropwise over a period of 5 minutes. Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Carefully add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) to the reaction mixture in portions over 10 minutes. The reaction is mildly exothermic. Stir the reaction mixture at room temperature for 12-18 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:4) to observe the disappearance of the starting aldehyde.

-

Workup: Upon completion of the reaction, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) solution (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to pale yellow oil.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of N-(4-bromobenzyl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of N-(4-bromobenzyl)cyclopropanamine, a secondary amine that may serve as a key intermediate in pharmaceutical synthesis. The following sections outline various purification techniques, including flash column chromatography, crystallization, and acid-base extraction, to achieve high purity of the target compound.

Overview of Purification Strategies

This compound, as a basic secondary amine, presents specific challenges during purification, particularly when using standard silica gel chromatography due to its potential for strong interaction with the acidic stationary phase. This can lead to issues such as peak tailing, irreversible adsorption, and even degradation of the compound. Therefore, careful selection and optimization of the purification method are crucial to obtain the desired product with high purity and yield.

The primary purification techniques suitable for this compound are:

-

Flash Column Chromatography: A versatile technique that can be adapted for amines by modifying the mobile phase or using alternative stationary phases.

-

Crystallization: An effective method for obtaining highly pure crystalline material, either as the free base or as a salt.

-

Acid-Base Extraction: A classical and scalable technique for separating basic compounds from neutral or acidic impurities.

The choice of method will depend on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of this compound from reaction mixtures.[1] Due to the basic nature of the amine, modifications to standard silica gel chromatography are often necessary to achieve good separation and recovery.[1][2]

Data Presentation: Comparison of Chromatographic Conditions

| Parameter | Method A: Normal Phase (Modified Silica) | Method B: Normal Phase (Amine-Functionalized Silica) | Method C: Reversed Phase |

| Stationary Phase | Silica Gel (deactivated) | Amine-Functionalized Silica | C18 Silica Gel |

| Mobile Phase | Hexane/Ethyl Acetate with 1-3% Triethylamine[3] | Hexane/Ethyl Acetate | Acetonitrile/Water with 0.1% Triethylamine[1] |

| Elution Gradient | Isocratic or gradient (e.g., 0-50% Ethyl Acetate) | Isocratic or gradient (e.g., 0-40% Ethyl Acetate) | Gradient (e.g., 10-95% Acetonitrile) |

| Advantages | Readily available stationary phase.[3] | Excellent peak shape, high recovery.[1] | Good for polar impurities, avoids acidic silica.[1] |

| Disadvantages | Requires mobile phase modifier, which needs to be removed. | More expensive stationary phase. | May require lyophilization to remove aqueous mobile phase. |

| Typical Purity | >95% | >98% | >98% |

| Typical Recovery | 85-95% | >90% | >90% |

Experimental Protocols

Protocol 2.2.1: Normal Phase Chromatography on Deactivated Silica Gel

This protocol describes the purification using standard silica gel that has been deactivated with a basic modifier to minimize undesirable interactions with the amine.[3]

-

Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane/Ethyl Acetate with 1% Triethylamine).

-

Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.

-

Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the initial mobile phase.[3]

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble samples, create a solid load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the top of the column.

-

Elution: Begin elution with the initial mobile phase. A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate) can be used for better separation.[3]

-

Fraction Collection: Collect fractions based on TLC or UV detection.

-

Analysis and Pooling: Analyze the fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure.

Protocol 2.2.2: Reversed-Phase Chromatography

This method is particularly useful if the impurities are significantly less polar than the target compound.[1]

-

Column Conditioning: Condition a C18 reversed-phase flash column with the strong solvent (e.g., acetonitrile with 0.1% triethylamine) followed by the weak solvent (e.g., water with 0.1% triethylamine).[1]

-

Sample Loading: Dissolve the crude product in a suitable solvent (e.g., methanol, DMF, or the mobile phase) and load it onto the column.

-

Elution: Elute the column with a gradient of increasing organic solvent (e.g., 10% to 95% acetonitrile in water, both containing 0.1% triethylamine).[1] The alkaline mobile phase helps to ensure the amine is in its free-base form, which can improve retention and separation.[1]

-

Fraction Collection and Analysis: Collect and analyze fractions as described in the normal phase protocol.

-

Product Isolation: Pool the pure fractions. The aqueous mobile phase can be removed by lyophilization or by extraction into an organic solvent after partial evaporation of the acetonitrile.

Visualization of Chromatographic Workflow

Caption: General workflow for flash column chromatography purification.

Crystallization

Crystallization is a highly effective technique for achieving excellent purity, provided a suitable solvent system can be identified.[4] For this compound, both the free base and its hydrochloride salt can be targeted for crystallization.[5]

Data Presentation: Crystallization Solvent Screening

| Form | Solvent System | Procedure | Expected Purity | Notes |

| Free Base | Hexanes/Ethyl Acetate | Dissolve in minimal hot ethyl acetate, add hexanes until cloudy, cool slowly. | >99% | Good for removing more polar impurities. |

| Free Base | Isopropanol/Water | Dissolve in hot isopropanol, add water dropwise until persistent turbidity, cool. | >99% | Effective for moderately polar compounds. |

| Hydrochloride Salt | Ethanol/Diethyl Ether | Dissolve free base in ethanol, add ethereal HCl, cool to precipitate the salt. | >99.5% | Excellent for removing non-basic impurities.[5] |

| Hydrochloride Salt | Isopropanol | Dissolve the isolated HCl salt in minimal hot isopropanol and cool slowly. | >99.5% | A straightforward recrystallization of the salt. |

Experimental Protocols

Protocol 3.2.1: Recrystallization of the Free Base

-

Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[6]

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.[4]

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals in a vacuum oven.

Protocol 3.2.2: Purification via Hydrochloride Salt Formation and Recrystallization